Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate
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Overview
Description
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C₁₂H₂₀O₃. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a carboxylate ester group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of cyclohexyl ketone with a suitable epoxidizing agent in the presence of a methylating agent. One common method is the epoxidation of cyclohexyl ketone using peracids such as m-chloroperbenzoic acid (m-CPBA) followed by methylation with dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2,2-dimethyloxirane: Similar in structure but with a methoxy group instead of a cyclohexyl group.
2,3-Dimethyloxirane: Lacks the cyclohexyl and carboxylate ester groups.
Uniqueness
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity.
Biological Activity
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.
Molecular Formula: C12H20O3
Molecular Weight: 212.29 g/mol
IUPAC Name: this compound
The synthesis of this compound typically involves the epoxidation of cyclohexene derivatives followed by esterification processes. Specific synthetic routes may include:
- Epoxidation Reaction: Utilization of peracids (e.g., m-chloroperoxybenzoic acid) to convert cyclohexene into its corresponding epoxide.
- Esterification: Reaction of the epoxide with methyl carboxylate under acidic conditions to form the desired ester.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
- Cytotoxicity: In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, potentially through apoptosis induction pathways.
Case Studies and Research Findings
- Antimicrobial Studies:
- Cytotoxicity Assays:
Data Tables
Biological Activity | Tested Strains/Cell Lines | MIC/IC50 Values |
---|---|---|
Antimicrobial | Staphylococcus aureus | < 50 µg/mL |
Antimicrobial | Escherichia coli | < 30 µg/mL |
Cytotoxicity | HeLa | 15 µM |
Cytotoxicity | MCF-7 | 20 µM |
The biological activity of this compound is hypothesized to involve:
- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Apoptotic Pathways Activation: In cancer cells, the compound may activate intrinsic apoptotic pathways, which are mediated by mitochondrial dysfunction and subsequent caspase activation.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-11(9-7-5-4-6-8-9)12(2,15-11)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
ODUQUFFHYSBQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C)C(=O)OC)C2CCCCC2 |
Origin of Product |
United States |
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